molecular formula C11H19NO5 B599326 (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester CAS No. 158574-77-7

(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester

Cat. No.: B599326
CAS No.: 158574-77-7
M. Wt: 245.275
InChI Key: DKOIPAZERNXIHU-SFYZADRCSA-N
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Description

(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester typically involves the protection of the hydroxyl group and the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

(2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural features and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2S-trans)-5-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester methyl ester
  • (2S,5R)-1-(tert-Butoxycarbonyl)-5-hydroxy-3-piperidinecarboxylic acid

Uniqueness

Compared to similar compounds, this compound is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in selective reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S,5R)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIPAZERNXIHU-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717966
Record name (2S,5R)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158574-77-7
Record name (2S,5R)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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